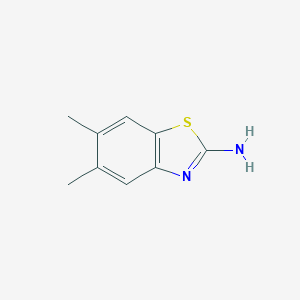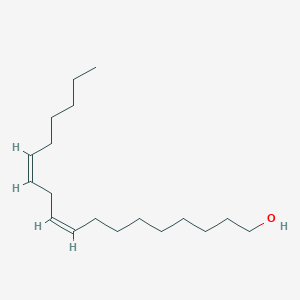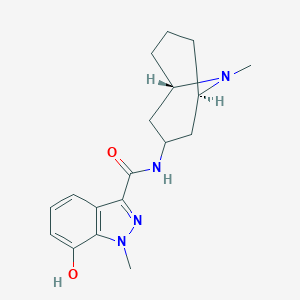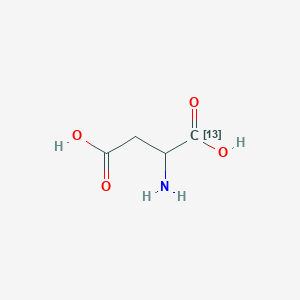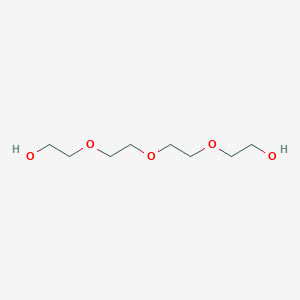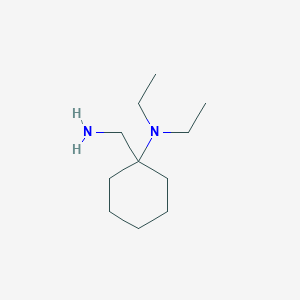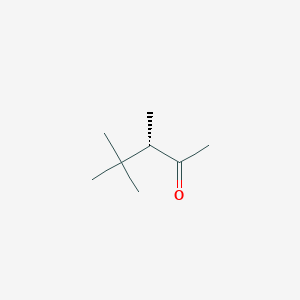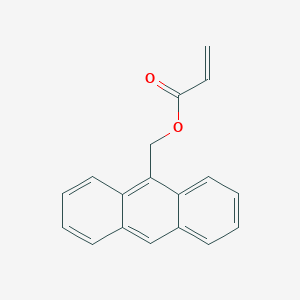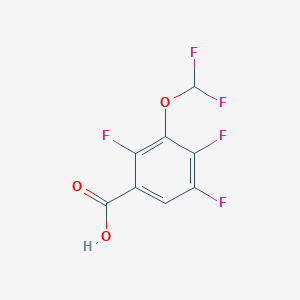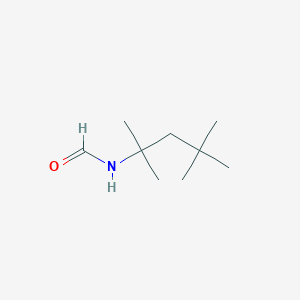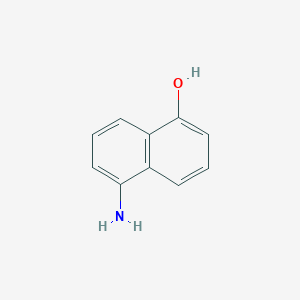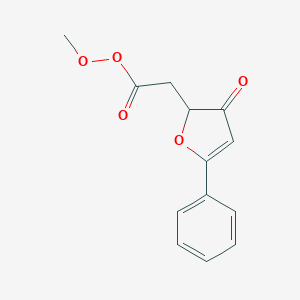![molecular formula C7H15ClS B160360 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane CAS No. 126823-30-1](/img/structure/B160360.png)
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane, also known as S-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of alkylating agents, which are commonly used in cancer treatment. S-2 has shown promising results in preclinical studies as an anticancer agent, making it a topic of interest in the field of oncology.
Mécanisme D'action
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane exerts its anticancer effects by alkylating DNA, which leads to DNA damage and ultimately cell death. This mechanism of action is similar to other alkylating agents used in cancer treatment, such as cisplatin and cyclophosphamide. However, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to be more selective in its cytotoxicity, meaning that it targets cancer cells more specifically than normal cells.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane may have potential as a treatment for neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in lab experiments is its potent anticancer activity. This allows researchers to study the effects of the compound on cancer cells in vitro and in vivo. However, one limitation is that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane is a highly reactive compound that can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to determine the specific effects of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane on cancer cells alone.
Orientations Futures
There are several potential future directions for research on 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane. One area of interest is the development of combination therapies that include 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane and other anticancer agents. Another area of interest is the use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of drug-resistant cancers. Additionally, further research is needed to determine the potential use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of neurological disorders, such as Alzheimer's disease.
Méthodes De Synthèse
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane can be synthesized through a multistep process that involves the reaction of 3-methyl-1-butene with thionyl chloride, followed by the reaction with sodium sulfide to form 1-(sulfanyl)-3-methylbutane. The final step involves the reaction of 1-(sulfanyl)-3-methylbutane with 2-chloroethyl chloride to form 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane.
Applications De Recherche Scientifique
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.
Propriétés
Numéro CAS |
126823-30-1 |
|---|---|
Nom du produit |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
Formule moléculaire |
C7H15ClS |
Poids moléculaire |
166.71 g/mol |
Nom IUPAC |
1-(2-chloroethylsulfanyl)-3-methylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
Clé InChI |
QVORVXJRTWLNDC-UHFFFAOYSA-N |
SMILES |
CC(C)CCSCCCl |
SMILES canonique |
CC(C)CCSCCCl |
Synonymes |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



